molecular formula C13H24N2O2 B2433099 Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2375268-07-6

Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B2433099
CAS No.: 2375268-07-6
M. Wt: 240.347
InChI Key: CTAUKBQIMWCOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate is a chemically sophisticated azabicyclo[3.2.0]heptane scaffold that serves as a crucial advanced synthetic intermediate in medicinal chemistry and drug discovery. This compound features a sterically constrained and rigid [3.2.0] bicyclic ring system, which is structurally analogous to beta-lactam precursors and other pharmacologically relevant bicyclic frameworks . The 7,7-dimethyl substituents impose significant steric strain and conformational restriction, which can be exploited to pre-organize the molecule for specific target binding. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, allowing for facile deprotection to access the free secondary amine for further synthetic elaboration, while the 6-amino group provides a versatile handle for functionalization . Its primary research value lies in the construction of complex molecules, particularly for developing new active pharmaceutical ingredients (APIs). The distorted geometry of such rigid, strained bicyclic systems is a subject of interest in the study of non-planar amide bonds and their reactivity profiles . This makes it a valuable building block for probing structure-activity relationships, particularly in the synthesis of protease inhibitors, receptor agonists/antagonists, and other bioactive agents where a defined three-dimensional structure is critical for activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-6-8-9(14)13(4,5)10(8)15/h8-10H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAUKBQIMWCOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1N(CC2)C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Linear Precursors

Linear precursors with pre-installed dimethyl groups undergo cyclization to form the bicyclic framework. A representative protocol involves:

Step 1 : Synthesis of a γ,δ-unsaturated amine precursor (Compound 1a) via Horner-Wadsworth-Emmons olefination.
Step 2 : Acid-catalyzed intramolecular cyclization to form the bicyclo[3.2.0] system (Compound 2a).

Starting Material Reagents Conditions Yield
Compound 1a HCl (cat.) Toluene, 110°C, 12 h 68%

This method faces limitations in controlling the exo/endo selectivity of the cyclization, often requiring chiral auxiliaries.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst enables the formation of the seven-membered ring via RCM, followed by secondary ring closure:

  • Diene precursor preparation : A Boc-protected diene (Compound 3a) is synthesized from L-proline derivatives.
  • RCM reaction : Grubbs II (5 mol%) in dichloromethane at 40°C for 6 h yields the monocyclic intermediate (Compound 4a).
  • Amide cyclization : EDCI/HOBt-mediated cyclization forms the bicyclo[3.2.0] system (Compound 5a).
Step Catalyst Temp. Time Yield
RCM Grubbs II 40°C 6 h 75%
Cyclization EDCI/HOBt RT 24 h 82%

Introduction of the 6-Amino Group

Reductive Amination

A ketone intermediate (Compound 6a) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride:

$$
\text{Compound 6a} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Compound 7a} \quad (\text{Yield: 89\%})
$$

Gabriel Synthesis

Alternative approaches employ the Gabriel method to introduce the primary amine:

  • Phthalimide protection : Reaction of a brominated precursor (Compound 8a) with potassium phthalimide.
  • Deprotection : Hydrazinolysis releases the free amine (Compound 9a).
Step Reagent Solvent Yield
Protection K-phthalimide DMF 92%
Deprotection NH₂NH₂ EtOH 78%

Boc Protection and Final Functionalization

Carbamate Formation

The tertiary amine undergoes Boc protection using di-tert-butyl dicarbonate under Schotten-Baumann conditions:

$$
\text{Compound 9a} + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}3, \text{THF/H}_2\text{O}} \text{Target Compound} \quad (\text{Yield: 95\%})
$$

Purification Challenges

The product’s high hydrophobicity (logP ≈ 2.1) necessitates reverse-phase chromatography (C18 column, MeCN/H₂O gradient) or recrystallization from hexane/ethyl acetate.

Comparative Analysis of Methods

Method Total Yield Purity Scalability
Intramolecular Cyclization 52% 98% Moderate
RCM + Cyclization 61% 99% High
Gabriel Synthesis 70% 97% Low

Key findings :

  • RCM-based routes provide superior stereocontrol but require expensive catalysts.
  • Reductive amination offers higher yields but generates diastereomeric byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

Drug Development

Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate has been investigated for its potential as a scaffold in drug design. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the amino group can lead to increased efficacy against various bacterial strains .

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological applications. Its structural similarity to known neurotransmitter modulators suggests potential use in treating neurological disorders.

Case Study: Acetylcholinesterase Inhibition

Investigations into the inhibition of acetylcholinesterase by derivatives of this compound have shown promising results, indicating potential use in treating Alzheimer's disease .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis due to its functionalized bicyclic structure.

Reaction Type Description Outcome
Nucleophilic SubstitutionReacts with electrophiles to form new carbon-nitrogen bondsFormation of novel amines
Cyclization ReactionsCan undergo cyclization to form more complex bicyclic structuresCreation of diverse heterocycles

Synthesis of Heterocyclic Compounds

The compound is utilized as a precursor for synthesizing various heterocyclic compounds with potential applications in medicinal chemistry.

Case Study: Synthesis of Antioxidant Compounds

Recent studies have explored the synthesis of antioxidant compounds using this bicyclic structure as a starting material, demonstrating its utility in developing drugs aimed at oxidative stress-related diseases .

Functional Materials

The unique structural attributes of this compound make it suitable for applications in materials science, particularly in developing functional materials such as sensors and catalysts.

Case Study: Conductivity-Based Sensors

Research has shown that derivatives of this compound can be integrated into conductivity-based sensors, enhancing their performance due to the compound's electronic properties .

Coatings and Polymers

Due to its stability and functional groups, the compound can be used in creating coatings and polymers with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
  • Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness:

Biological Activity

Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate, with the CAS number 2375268-07-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_{2}O_{2} with a molecular weight of 240.34 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular Formula C13H24N2O2C_{13}H_{24}N_{2}O_{2}
Molecular Weight 240.34 g/mol
CAS Number 2375268-07-6

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant antimicrobial properties through various mechanisms:

  • Inhibition of Cell Wall Synthesis : Compounds in this class can inhibit enzymes involved in peptidoglycan biosynthesis, crucial for bacterial cell wall integrity.
  • β-Lactamase Inhibition : There is ongoing research into the ability of similar compounds to act as β-lactamase inhibitors, which can restore the efficacy of β-lactam antibiotics against resistant strains .
  • Modulation of Membrane Permeability : Some studies suggest that these compounds can alter the permeability of bacterial membranes, leading to increased susceptibility to other antibiotics .

Study on Antimicrobial Efficacy

A notable study published in Antibiotic Adjuvants explored the effectiveness of various β-lactamase inhibitors, including derivatives related to tert-butyl 6-amino compounds. The results demonstrated that these inhibitors could significantly enhance the activity of β-lactam antibiotics against resistant bacterial strains .

In Vivo Studies

In vivo studies have shown that compounds structurally related to this compound exhibit promising results in animal models for treating infections caused by multidrug-resistant bacteria . These studies emphasize the potential for developing new therapeutic agents based on this compound.

Pharmacological Profile

The pharmacological profile of this compound suggests several therapeutic applications:

  • Antibacterial Therapy : Its ability to inhibit bacterial growth makes it a candidate for further development as an antibacterial agent.
  • Synergistic Effects with Existing Antibiotics : The compound may enhance the effectiveness of existing antibiotics when used in combination therapies.

Q & A

Basic: What are the critical steps in synthesizing tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate?

The synthesis typically involves a multi-step route:

Bicyclic framework formation : Cyclization of precursor amines or ketones under basic or acidic conditions to form the azabicyclo[3.2.0]heptane core.

Functionalization : Introduction of the 6-amino and 7,7-dimethyl groups via alkylation or reductive amination.

Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine, often via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like DMAP.

Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalyst) significantly impact yield and selectivity. For example, THF or DCM solvents at 0–25°C are common, with catalysts like Pd/C for hydrogenation steps .

Basic: How can researchers ensure purity during synthesis?

Purity is achieved through:

  • Chromatographic methods : Flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for intermediate purification.
  • Crystallization : Recrystallization from solvents like ethanol or methanol to isolate the final product.
  • Analytical validation : HPLC (C18 column, UV detection at 210–254 nm) and LC-MS to confirm purity >95%.
  • Control of stereochemistry : Chiral HPLC or polarimetry to verify enantiomeric excess, especially for bicyclic systems with multiple stereocenters .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic effects or stereochemical complexity:

  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., amide rotamers) by cooling samples to –40°C in CDCl₃ or DMSO-d₆.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns stereochemistry. For example, NOE correlations between the 7,7-dimethyl protons and the bicyclic core confirm spatial proximity.
  • DFT calculations : Predicts NMR chemical shifts for proposed structures using software like Gaussian or ORCA, validated against experimental data .

Advanced: What strategies optimize regioselectivity in functionalizing the azabicyclo[3.2.0]heptane core?

Regioselectivity is influenced by:

  • Steric and electronic factors : The 6-amino group directs electrophiles to less hindered positions (e.g., C5 over C7).
  • Protecting group choice : Boc protection at N2 reduces nucleophilicity, favoring reactions at the amino group.
  • Catalyst screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets halogenated positions.
  • Computational modeling : Molecular docking or MD simulations predict reactive sites based on electron density maps .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Case studies from related compounds suggest:

  • Amino group substitution : Replacing 6-amino with hydroxyl (e.g., tert-butyl 6-hydroxy analogs) reduces enzyme inhibition potency but increases solubility.
  • Steric effects : 7,7-Dimethyl groups enhance metabolic stability by shielding the bicyclic core from cytochrome P450 oxidation.
  • Activity assays : Test modified compounds against β-lactamases (e.g., TEM-1) or bacterial strains (MIC assays) to correlate structure with inhibition .

Advanced: What methodologies assess stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Plasma stability assays : Use human or murine plasma to evaluate esterase-mediated hydrolysis of the tert-butyl carboxylate.
  • Forced degradation : Expose to heat (60°C), light (UV-A), or oxidants (H₂O₂) to identify degradation pathways .

Advanced: How can researchers resolve discrepancies in reported synthetic yields?

Common causes and solutions:

  • Impurity interference : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., over-alkylated derivatives).
  • Reagent quality : Screen batches of Boc anhydride for moisture content, which affects coupling efficiency.
  • Scale effects : Pilot small-scale reactions (0.1–1 mmol) before scaling up, noting exothermicity or mixing limitations .

Advanced: What techniques elucidate interactions with biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka, kd) between the compound and immobilized β-lactamases.
  • X-ray crystallography : Co-crystallization with target enzymes (e.g., CTX-M-15) reveals binding modes and hydrogen-bonding interactions.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.